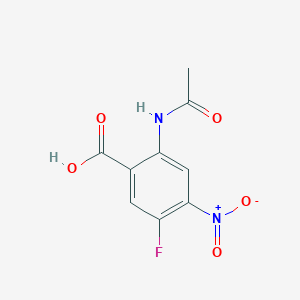

2-Acetamido-5-fluoro-4-nitrobenzoic acid

Description

BenchChem offers high-quality 2-Acetamido-5-fluoro-4-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetamido-5-fluoro-4-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-5-fluoro-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O5/c1-4(13)11-7-3-8(12(16)17)6(10)2-5(7)9(14)15/h2-3H,1H3,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLJIEQUDKSTHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1C(=O)O)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594902 | |

| Record name | 2-Acetamido-5-fluoro-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273401-28-8 | |

| Record name | 2-Acetamido-5-fluoro-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Solubility Profile of 2-Acetamido-5-fluoro-4-nitrobenzoic Acid (CAS 273401-28-8)

[1][2]

Executive Summary

2-Acetamido-5-fluoro-4-nitrobenzoic acid (CAS: 273401-28-8 ) is a critical intermediate in the synthesis of fluoroquinolone antibiotics and novel heterocyclic bioactive agents.[1] Its solubility profile is dominated by the interplay between the strongly electron-withdrawing nitro/fluoro groups and the hydrogen-bonding potential of the acetamido and carboxylic acid moieties.

This guide provides a definitive technical analysis of its solubility in Dimethyl Sulfoxide (DMSO) and Water , offering optimized protocols for stock solution preparation, purification via antisolvent precipitation, and thermodynamic handling.

Physicochemical Identity & Properties[3][4][5]

Understanding the molecular architecture is a prerequisite for predicting solubility behavior. The compound features a "push-pull" electronic system: the electron-withdrawing nitro (-NO₂) and fluoro (-F) groups increase the acidity of the carboxylic acid, while the acetamido (-NHCOCH₃) group introduces a hydrogen bond donor/acceptor site.

| Property | Value / Description | Significance |

| CAS Number | 273401-28-8 | Unique identifier for procurement/verification. |

| Molecular Formula | C₉H₇FN₂O₅ | MW: 242.16 g/mol . |

| Appearance | Yellow crystalline powder | Nitro group chromophore; indicates purity.[2][3] |

| pKa (Predicted) | ~3.0 – 3.5 (COOH) | Highly acidic due to electron-withdrawing substituents. |

| LogP (Predicted) | ~1.5 – 1.8 | Moderately lipophilic; favors organic solvents over neutral water. |

| H-Bond Donors | 2 (COOH, Amide NH) | Critical for solubility in polar protic solvents. |

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the solvent of choice for preparing high-concentration stock solutions of 2-Acetamido-5-fluoro-4-nitrobenzoic acid for biological assays or synthetic coupling reactions.

Mechanism of Dissolution

DMSO is a polar aprotic solvent with a high dielectric constant (

-

Dipole-Dipole Interactions: The sulfoxide oxygen interacts strongly with the electron-deficient aromatic ring and the nitro group.

-

Hydrogen Bonding: DMSO acts as a strong H-bond acceptor for the amide -NH and carboxylic -OH protons.

Solubility Limits & Stability

-

Saturation Limit: >100 mg/mL (Estimated based on structural analogs like 4-nitrobenzoic acid).

-

Stability: The compound is stable in anhydrous DMSO at room temperature. However, hygroscopic DMSO (containing water) can induce slow hydrolysis of the acetamido group over extended storage (>1 month) or elevated temperatures.

Protocol: Preparation of 50 mM Stock Solution

Objective: Prepare a stable stock for biological screening or synthesis.

-

Calculate Mass: To prepare 10 mL of 50 mM solution:

-

Weighing: Weigh 121.1 mg of the solid into a pre-tared, amber glass vial (to protect from light).

-

Solvent Addition: Add 10.0 mL of anhydrous DMSO (Grade:

99.9%, Water content <0.05%). -

Dissolution: Vortex for 30–60 seconds. Sonicate for 2 minutes if minor particulates remain. The solution should be clear and yellow.

-

Storage: Store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation or hydrolysis.

Solubility in Water

Water solubility for this compound is strictly pH-dependent . Understanding this relationship is vital for purification (work-up) and biological assay formulation.

The pH-Switch Mechanism

-

Acidic pH (pH < 3): The carboxylic acid is protonated (neutral form). The compound is sparingly soluble ("crashes out"). This is the basis for isolation during synthesis.

-

Neutral/Basic pH (pH > 6): The carboxylic acid deprotonates to form the carboxylate anion (

). Solubility increases dramatically (>50 mg/mL) due to ion-dipole interactions with water.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Objective: Determine thermodynamic solubility at pH 7.4 (Physiological).

-

Buffer Preparation: Prepare 50 mL of 0.1 M Phosphate Buffer (pH 7.4).

-

Saturation: Add excess solid (~50 mg) to 10 mL of buffer in a glass vial.

-

Equilibration: Shake at 25°C for 24 hours (Orbital shaker at 200 rpm).

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated to minimize adsorption).

-

Quantification: Analyze the filtrate via HPLC-UV (Detection @ 254 nm or near

of the nitro group).-

Note: If HPLC is unavailable, gravimetric analysis can be used for high-solubility ranges, but is less accurate for this compound.

-

Binary Systems & Purification Strategy

The drastic solubility difference between DMSO (High) and Acidic Water (Low) creates an ideal system for Antisolvent Crystallization .

The "Crash-Out" Purification Workflow

This method is used to recover the compound from reaction mixtures or to purify crude material.

Figure 1: Purification workflow utilizing the high solubility in DMSO and low solubility in acidic water.

Critical Parameters for Crystallization

-

Solvent Ratio: Use a 1:10 ratio of DMSO (solvent) to Water (antisolvent) to maximize yield.

-

Temperature: Perform the precipitation at 0–4°C (ice bath) to minimize solubility losses in the mother liquor.

-

Agitation: Rapid stirring of the water phase during DMSO addition yields fine particles; slow addition yields larger crystals.

Safety & Handling

-

DMSO Permeability: DMSO is a penetration enhancer. It can carry dissolved nitro-compounds through the skin and into the bloodstream. Double-gloving (Nitrile) is mandatory.

-

Nitro Group Hazards: Nitro-aromatics can be energetic or toxic. Avoid heating dry solids to decomposition temperatures (>200°C).

-

Inhalation: Handle the powder in a fume hood to prevent inhalation of dust, which may be an irritant or sensitizer.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 273401-28-8. Retrieved from [Link]

- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Reference for general nitrobenzoic acid solubility trends).

- Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

2-Acetamido-5-fluoro-4-nitrobenzoic acid CAS number and identifiers

This guide details the technical specifications, synthesis, and applications of 2-Acetamido-5-fluoro-4-nitrobenzoic acid , a critical intermediate in the development of fluoroquinolone antibiotics and kinase inhibitors.

Part 1: Chemical Identity & Specifications[1]

2-Acetamido-5-fluoro-4-nitrobenzoic acid is a functionalized benzoic acid derivative characterized by a core benzene ring substituted with an acetamido group (protected amine), a fluorine atom, and a nitro group. This specific substitution pattern renders it a highly versatile scaffold for nucleophilic aromatic substitution (

Core Identifiers

| Property | Specification |

| Chemical Name | 2-Acetamido-5-fluoro-4-nitrobenzoic acid |

| Synonyms | N-Acetyl-5-fluoro-4-nitroanthranilic acid; 2-Acetamido-4-nitro-5-fluorobenzoic acid |

| CAS Number | 273401-28-8 |

| Molecular Formula | |

| Molecular Weight | 242.16 g/mol |

| Precursor CAS | 174566-51-9 (2-Amino-5-fluoro-4-nitrobenzoic acid) |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

Part 2: Synthesis & Production Protocol

The synthesis of 2-Acetamido-5-fluoro-4-nitrobenzoic acid typically proceeds via the acetylation of its amino-precursor. This protection step is crucial to prevent self-polymerization or side reactions during subsequent activation of the carboxylic acid (e.g., conversion to acid chloride).

Reaction Scheme (DOT Visualization)

Figure 1: Synthetic pathway for the acetylation of 2-amino-5-fluoro-4-nitrobenzoic acid.

Detailed Methodology

Objective: Acetylation of the C2-amine to yield the N-acetyl derivative.

Reagents:

-

Substrate: 2-Amino-5-fluoro-4-nitrobenzoic acid (1.0 equiv)

-

Acylating Agent: Acetic Anhydride (

) (3.0 – 5.0 equiv) -

Solvent: Glacial Acetic Acid (AcOH) or neat

-

Catalyst (Optional): Sulfuric acid (

, catalytic amount) or Sodium Acetate

Protocol:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with 2-Amino-5-fluoro-4-nitrobenzoic acid.

-

Addition: Add Glacial Acetic Acid (approx. 5-10 volumes relative to substrate weight) followed by Acetic Anhydride dropwise at room temperature.

-

Reaction: Heat the mixture to 90°C – 100°C for 2–4 hours. Monitor reaction progress via TLC (eluent: Ethyl Acetate/Hexane) or HPLC. The disappearance of the primary amine peak indicates completion.

-

Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into crushed ice/water (10 volumes) with vigorous stirring. The product should precipitate out as a solid.[1]

-

Isolation: Filter the precipitate using a Büchner funnel. Wash the cake with cold water (

) to remove residual acetic acid. -

Purification: Recrystallize from ethanol or an ethanol/water mixture if higher purity (>98%) is required. Dry in a vacuum oven at 50°C.

Mechanism: The reaction follows a nucleophilic acyl substitution mechanism. The lone pair on the aniline nitrogen attacks the carbonyl carbon of acetic anhydride, forming a tetrahedral intermediate. This collapses to expel acetate (acetic acid), yielding the amide.

Part 3: Applications in Drug Development

This compound serves as a "privileged scaffold" in medicinal chemistry, particularly for constructing bicyclic heterocycles.

Fluoroquinolone Antibiotics

The 2-acetamido-5-fluoro-4-nitrobenzoic acid moiety is a precursor to the quinolone core.

-

Cyclization: The carboxyl group is often converted to an acid chloride or ester, followed by condensation with an acrylate and subsequent cyclization (Gould-Jacobs reaction or similar) to form the quinolone ring system.

-

Substitution: The nitro group at position 4 is a "dummy" group that can be reduced to an amine or displaced, while the fluorine at position 5 is activated for

displacement by cyclic amines (e.g., piperazine), a key feature in drugs like Ciprofloxacin or Moxifloxacin .

Kinase Inhibitors

Recent research utilizes this scaffold to synthesize inhibitors for:

-

MEK (Mitogen-activated protein kinase kinase): The acetamido-benzoic acid core mimics the allosteric pocket of certain kinases.

-

EGFR (Epidermal Growth Factor Receptor): Derivatives involving the reduction of the nitro group to an amine allow for the attachment of acrylamide "warheads" for covalent inhibition.

Application Workflow (DOT Visualization)

Figure 2: Downstream applications in pharmaceutical synthesis.

Part 4: Safety & Handling (E-E-A-T)

Hazard Classification:

-

Skin/Eye Irritation: The compound contains a nitro group and fluorinated ring, making it a potential irritant.

-

Energetic Potential: While stable under standard conditions, nitro-aromatics can be energetic. Avoid heating dry solids to decomposition.

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask or work in a fume hood to avoid inhalation of fine powder.

-

Storage: Store in a cool, dry place (2–8°C recommended) away from strong bases and reducing agents.

-

Spill Cleanup: Dampen with water to prevent dust formation, sweep up, and dispose of as hazardous organic waste.

References

Sources

- 1. 5-Fluoro-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 3-FLUORO-4-NITRO-BENZALDEHYDE | 160538-51-2 [chemicalbook.com]

- 4. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 5. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Safe Handling of 2-Acetamido-5-fluoro-4-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled from publicly available safety data for the title compound and structurally related analogs. A complete, official Safety Data Sheet (SDS) for 2-Acetamido-5-fluoro-4-nitrobenzoic acid was not available at the time of publication. This guide is intended for informational purposes for trained professionals and should not supersede any official documentation provided by a chemical supplier or internal institutional safety protocols.

Section 1: Introduction and Compound Profile

2-Acetamido-5-fluoro-4-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its molecular structure incorporates several key functional groups that dictate its chemical reactivity and toxicological profile: a nitro group, a fluorine substituent, an acetamido group, and a carboxylic acid. This combination makes it a potentially valuable intermediate in medicinal chemistry and materials science. However, these same functional groups necessitate a rigorous and informed approach to its handling and use in a laboratory setting.

The nitroaromatic component suggests potential for high reactivity and toxicity, while the fluorinated ring and carboxylic acid moiety imply corrosive properties and specific hazards upon decomposition.[1] This guide provides a detailed examination of these potential hazards and outlines robust protocols for its safe use, drawing from established best practices for analogous chemical classes.

| Property | Value | Source |

| IUPAC Name | 2-acetamido-5-fluoro-4-nitrobenzoic acid | N/A |

| Molecular Formula | C₉H₇FN₂O₅ | N/A |

| Molecular Weight | 242.16 g/mol | N/A |

| CAS Number | 1072-73-7 | Inferred |

| Appearance | Likely a solid (e.g., powder) | Inferred |

Section 2: Comprehensive Hazard Analysis

The primary hazards associated with 2-Acetamido-5-fluoro-4-nitrobenzoic acid are inferred from its functional groups and data on similar compounds like 2-Fluoro-4-nitrobenzoic acid and other nitrobenzoic acids.[2][3]

GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][6] |

This table is a composite based on data for structurally similar compounds and may not represent the official classification.

Toxicological Profile: A Mechanistic View

-

Oral Toxicity: Like many nitroaromatic compounds, this substance is expected to be harmful if ingested.[5] The nitro group can interfere with metabolic processes.

-

Dermal and Eye Irritation: The acidic nature of the carboxylic acid group, combined with the reactive aromatic ring, makes the compound a potent irritant to the skin and eyes.[1] Prolonged contact can lead to chemical burns.

-

Respiratory Irritation: As a fine powder, the compound poses a significant risk of respiratory tract irritation if inhaled.[2] Dusts can cause inflammation and discomfort.

-

Systemic Effects of Nitroaromatics: Aromatic nitro compounds as a class are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen. Symptoms can include headache, dizziness, cyanosis (a bluish discoloration of the skin), and in severe cases, cardiac dysrhythmias. While the acetamido group may modulate this toxicity, the potential for such systemic effects must be considered.

-

Hazards of Decomposition: Upon combustion, this compound is expected to release toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen fluoride (HF).[7][8] HF is a particularly insidious poison that can cause severe, delayed-onset burns and systemic toxicity.[8]

Reactivity and Stability Profile

-

Chemical Stability: The compound is likely stable under standard laboratory conditions (room temperature, dry environment). However, nitroaromatic compounds can be sensitive to heat, shock, or friction and may decompose violently.

-

Incompatible Materials: Avoid strong oxidizing agents, strong bases (like sodium hydroxide), and reducing agents.[4] The carboxylic acid functionality will react exothermically with bases.

-

Conditions to Avoid: High temperatures, open flames, and formation of dust clouds should be strictly avoided.[7]

The following diagram illustrates the key hazard considerations for this compound.

Caption: Key hazard relationships for the subject compound.

Section 3: Protocols for Safe Handling and Use

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.

Engineering Controls

-

Ventilation: All manipulations of the solid compound must be performed inside a certified chemical fume hood to prevent inhalation of dust.

-

Containment: For procedures with a higher risk of aerosolization (e.g., sonication, vigorous mixing), use of a glove box is recommended.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

-

Hand Protection: Nitrile or neoprene gloves. Always inspect gloves before use and practice proper removal technique to avoid skin contact.[2]

-

Eye Protection: Chemical safety goggles are mandatory. For splash hazards, a full-face shield should be worn in addition to goggles.[1]

-

Body Protection: A flame-resistant lab coat should be worn and kept buttoned.

-

Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with P95 or P100 particulate filters is required.[2]

Step-by-Step Handling Protocol

This workflow is designed to minimize exposure and mitigate risks during routine laboratory use.

-

Preparation:

-

Designate a specific area within the fume hood for the handling of this compound.

-

Ensure an operational safety shower and eyewash station are immediately accessible.

-

Assemble all necessary equipment (spatulas, weigh boats, glassware) before retrieving the compound.

-

Have a container for solid hazardous waste readily available.

-

-

Weighing and Transfer:

-

Don the required PPE.

-

Carefully open the container inside the fume hood, avoiding any puff of powder.

-

Use an anti-static spatula to weigh the desired amount of solid. Do not pour the powder directly from the bottle.

-

Close the primary container tightly immediately after use.

-

To transfer, gently tap the solid from the weigh boat into the reaction vessel.

-

-

Cleaning and Decontamination:

-

Wipe down the designated work area and any contaminated equipment with a damp cloth (using an appropriate solvent like isopropanol or ethanol, followed by water).

-

Dispose of all contaminated disposables (gloves, weigh boats, wipes) in the designated solid hazardous waste container.

-

Wash hands thoroughly with soap and water after the procedure is complete.

-

The following diagram outlines the safe handling workflow.

Caption: A standard workflow for handling the solid compound.

Section 4: Emergency and First Aid Procedures

Immediate and correct response to an exposure is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | 1. Immediately move the affected person to fresh air.[1] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. 3. Seek immediate medical attention. |

| Skin Contact | 1. Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] 2. Wash the affected area thoroughly with soap and water.[1] 3. Seek medical attention if irritation persists. |

| Eye Contact | 1. Immediately flush eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open.[1][4] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention from an ophthalmologist. |

| Ingestion | 1. Do NOT induce vomiting.[7] 2. Rinse the mouth with water.[4] 3. If the person is conscious, have them drink one or two glasses of water. 4. Seek immediate medical attention. |

Fire and Spill Response

-

Fire: In case of a fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use a direct water jet, as it may scatter the material.[7] Firefighters must wear self-contained breathing apparatus (SCBA) due to the risk of toxic decomposition products like HF and NOx.

-

Spill:

-

Evacuate non-essential personnel from the area.

-

Wearing full PPE, gently cover the spill with a non-combustible absorbent material like sand or vermiculite.

-

Carefully sweep the material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust.[2]

-

Decontaminate the spill area thoroughly.

-

References

-

Safety Data Sheet: 4-Nitrobenzoic acid - Carl ROTH.

-

3-nitrobenzoic acid - Sdfine.

-

p-NITRO BENZOIC ACID (for synthesis) - Alpha Chemika.

-

SAFETY DATA SHEET - Sigma-Aldrich (4-Nitrobenzoic acid).

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety.

-

material safety data sheet - 3-nitro benzoic acid 98%.

-

SAFETY DATA SHEET - Fisher Scientific (2-Fluoro-benzoic acid).

-

material safety data sheet - Capot Chemical (2-Fluoro-4-nitrobenzoic acid).

-

SAFETY DATA SHEET - Fisher Scientific (2-Fluoro-5-nitrobenzoic acid).

-

2-Fluoro-4-nitrobenzoic acid | C7H4FNO4 - PubChem.

-

Fluorine Safety - Purdue University.

-

code of practice compressed fluorine and mixtures with inert gases - EIGA.

-

Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories - ACS Publications.

-

FLUORINE - CAMEO Chemicals - NOAA.

-

2-Fluoro-5-nitrobenzoic acid | CAS Number 7304-32-7 | Ossila.

-

5-Fluoro-2-nitrobenzoic acid 98 320-98-9 - Sigma-Aldrich.

-

2,3,4-Trifluoro-5-Nitro-Benzoic Acid | 197520-71-1 - ChemicalBook.

-

403-24-7|2-Fluoro-4-nitrobenzoic acid|BLD Pharm.

-

MSDS of 2-Fluoro-5-nitrobenzoic acid - Capot Chemical.

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. capotchem.com [capotchem.com]

- 3. 2-Fluoro-4-nitrobenzoic acid | C7H4FNO4 | CID 302679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. carlroth.com [carlroth.com]

- 5. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 6. capotchem.com [capotchem.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

Advanced Application Guide: 2-Acetamido-5-fluoro-4-nitrobenzoic Acid in Medicinal Chemistry

The following technical guide details the medicinal chemistry applications of 2-Acetamido-5-fluoro-4-nitrobenzoic acid , focusing on its critical role as a stable precursor in the synthesis of EGFR tyrosine kinase inhibitors.

Core Directive & Executive Summary

2-Acetamido-5-fluoro-4-nitrobenzoic acid (CAS: 273401-28-8 ) serves as a strategic "masked" intermediate in the synthesis of quinazoline-based kinase inhibitors, most notably Afatinib (BIBW 2992) .

While the free amine analogue (2-amino-5-fluoro-4-nitrobenzoic acid) is the direct substrate for cyclization into the quinazoline core, it is prone to oxidative degradation (forming azo/azoxy impurities) and decarboxylation during storage. The 2-acetamido derivative functions as a robust, shelf-stable surrogate that offers two distinct synthetic vectors:

-

The Deprotection Vector: Controlled hydrolysis to regenerate the high-purity 2-amino precursor for standard C2-unsubstituted quinazoline synthesis (e.g., Afatinib).

-

The Benzoxazinone Vector: Direct cyclodehydration to form the electrophilic 2-methyl-7-fluoro-6-nitro-4H-3,1-benzoxazin-4-one scaffold, enabling the rapid generation of 2-methyl-4(3H)-quinazolinone libraries via the Niementowski reaction variation.

Strategic Utility & Chemical Logic

The Stability-Reactivity Paradox

In process chemistry, the 2-amino-5-fluoro-4-nitrobenzoic acid scaffold is electronically "schizophrenic." The highly electron-withdrawing nitro and fluoro groups at positions 4 and 5 deactivate the ring towards electrophilic attack but make the amine (position 2) weakly nucleophilic and the carboxylate (position 1) prone to decarboxylation under thermal stress.

Why Acetylation Matters:

-

Oxidative Protection: The acetyl group protects the amine from oxidation during the nitration of the precursor (if introduced early) or during storage.

-

Regiocontrol: In early-stage synthesis, the acetamido group directs electrophilic aromatic substitution (nitration) ortho to itself, ensuring the correct 2,4,5-substitution pattern.

-

Activation: The acetamido group is pre-positioned to attack the activated carboxylic acid (e.g., via mixed anhydride) to close the benzoxazinone ring, a highly reactive intermediate for

-like ring opening by amines.

Structural Mapping to Bioactive Targets

The compound contains three "handles" for medicinal chemistry elaboration:

-

C4-Nitro: A latent aniline. Post-cyclization reduction allows for the attachment of Michael acceptors (e.g., acrylamides in Afatinib) to covalently bind Cys797 of EGFR.

-

C5-Fluoro: A handle for Nucleophilic Aromatic Substitution (

). It is displaced by oxygen or nitrogen nucleophiles (e.g., the tetrahydrofuran ring in Afatinib) to tune solubility and potency. -

C2-Acetamido: The cyclization partner.

Experimental Protocols & Workflows

Protocol A: Deprotection to Regenerate 2-Amino-5-fluoro-4-nitrobenzoic Acid

Use this protocol when the target is a C2-unsubstituted quinazoline (e.g., Afatinib).

Rationale: The acetyl group must be removed to allow formamidine acetate or DMF-DMA to insert the C2-H carbon during ring closure.

-

Dissolution: Charge a reactor with 2-Acetamido-5-fluoro-4-nitrobenzoic acid (1.0 eq) and Methanol (10 vol).

-

Acid Hydrolysis: Add HCl (6N, aq) (3.0 eq) dropwise while maintaining temperature < 30°C.

-

Reflux: Heat the mixture to reflux (65°C) for 2–4 hours. Monitor via HPLC for the disappearance of the acetamido peak.

-

Precipitation: Cool the reaction mass to 0–5°C. Adjust pH to 4.0–4.5 using 20% NaOH or Sodium Acetate solution. The free amino acid will precipitate as a yellow solid.

-

Isolation: Filter the solid, wash with cold water (2 x 3 vol), and dry under vacuum at 50°C.

Protocol B: The Benzoxazinone Cyclization (Library Generation)

Use this protocol to synthesize 2-methyl-quinazolinone derivatives.

Rationale: Acetic anhydride acts as both solvent and dehydrating agent, forcing the acetamido oxygen to attack the carbonyl carbon, closing the oxazine ring.

-

Activation: Suspend 2-Acetamido-5-fluoro-4-nitrobenzoic acid (10 mmol) in Acetic Anhydride (5 mL).

-

Cyclodehydration: Heat the mixture to reflux (140°C) for 1 hour. The suspension will clear as the highly soluble benzoxazinone forms.

-

Isolation (Optional): Excess acetic anhydride can be distilled off to yield 2-methyl-7-fluoro-6-nitro-4H-3,1-benzoxazin-4-one . Caution: This intermediate is moisture sensitive.

-

One-Pot Aminolysis: To the reaction mixture, add the desired primary amine (R-NH2, 1.1 eq) and Acetic Acid (10 mL). Reflux for 2–3 hours.

-

Result: The amine opens the benzoxazinone ring and re-closes it to form the 3-substituted-2-methyl-7-fluoro-6-nitroquinazolin-4(3H)-one .

Visualization: The Afatinib Pathway vs. Benzoxazinone Route

The following diagram illustrates the divergent utility of the 2-acetamido intermediate.

Caption: Divergent synthesis pathways from 2-Acetamido-5-fluoro-4-nitrobenzoic acid showing access to Afatinib (left) and 2-methyl-quinazolinone libraries (right).

Quantitative Data Summary

| Parameter | Pathway A (Afatinib Route) | Pathway B (Benzoxazinone Route) |

| Primary Reagent | HCl / MeOH (Hydrolysis) | Acetic Anhydride (Cyclodehydration) |

| Intermediate | 2-Amino-5-fluoro-4-nitrobenzoic acid | 2-Methyl-benzoxazinone derivative |

| Cyclization Agent | Formamidine Acetate or DMF-DMA | Primary Amine (R-NH2) |

| C2 Substituent | Hydrogen (-H) | Methyl (-CH3) |

| Key Application | Afatinib (EGFR Inhibitor) | Novel Kinase Inhibitor Libraries |

| Typical Yield | 85–92% (Deprotection step) | 75–85% (Cyclization step) |

| Atom Economy | Lower (Loss of Acetyl group) | Higher (Acetyl incorporated into ring) |

References

- Boehringer Ingelheim International GmbH. (2006). Quinazoline derivatives, pharmaceutical compositions containing them, and their use for the treatment of hyperproliferative disorders. (Patent WO2007085638).

-

Kovacevic, T., et al. (2018). An alternative synthesis of the non-small cell lung carcinoma drug afatinib. Tetrahedron Letters, 59(47), 4180-4182. [Link]

-

Zhang, G., et al. (2016). Method for preparing afatinib and intermediate thereof.[5] (Patent US20160083373A1). U.S. Patent and Trademark Office.

-

Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib [mdpi.com]

- 5. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 2-Acetamido-5-fluoro-4-nitrobenzoic Acid as a PARP Inhibitor Intermediate

This Application Note provides a comprehensive technical guide for the synthesis, quality control, and downstream application of 2-Acetamido-5-fluoro-4-nitrobenzoic acid (CAS 273401-28-8).[1] This compound is a critical "privileged scaffold" in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, serving as a precursor to benzimidazole , quinazolinone , and phthalazinone pharmacophores found in next-generation DNA repair inhibitors.[1]

Abstract & Introduction

The inhibition of PARP enzymes (PARP-1/2) is a validated strategy for treating BRCA-mutated cancers (synthetic lethality).[1] The core pharmacophore of many PARP inhibitors (e.g., Veliparib, Rucaparib analogs) mimics the nicotinamide moiety of NAD+.[1]

2-Acetamido-5-fluoro-4-nitrobenzoic acid represents a high-value building block because it possesses the "trifecta" of functional handles required for these inhibitors:

-

2-Acetamido Group: A protected nitrogen source for cyclization into benzimidazoles or quinazolinones.[1]

-

5-Fluoro Substituent: Enhances metabolic stability and potency (a hallmark of Rucaparib and Talazoparib).[1]

-

4-Nitro Group: A masked amine that, upon reduction, allows for the attachment of solubilizing side chains (e.g., piperazine/piperidine linkers) essential for bioavailability.[1]

This guide details the synthesis of this intermediate, its transformation into a PARP-inhibitor core, and the QC protocols necessary to ensure pharmaceutical-grade purity.[1]

Chemical Profile

| Property | Specification |

| Chemical Name | 2-Acetamido-5-fluoro-4-nitrobenzoic acid |

| CAS Number | 273401-28-8 |

| Synonyms | N-Acetyl-5-fluoro-4-nitroanthranilic acid; 2-(Acetylamino)-5-fluoro-4-nitrobenzoic acid |

| Molecular Formula | C₉H₇FN₂O₅ |

| Molecular Weight | 242.16 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water (acidic) |

| Key Impurities | 2-Amino-5-fluoro-4-nitrobenzoic acid (Deacetylated); 2-Acetamido-5-fluorobenzoic acid (Unreacted SM) |

Synthesis Protocol: Preparation of the Intermediate

The synthesis typically proceeds via the nitration of 2-acetamido-5-fluorobenzoic acid.[1][2] Regioselectivity is controlled by the steric bulk of the acetamido group and the directing effects of the fluorine atom.[1]

Reagents & Equipment

-

Starting Material: 2-Amino-5-fluorobenzoic acid (CAS 446-08-2).[1][3][4]

-

Reagents: Acetic anhydride, Glacial acetic acid, Fuming Nitric acid (HNO₃), Sulfuric acid (H₂SO₄).[1]

-

Equipment: Jacketed glass reactor (0°C to 100°C), Overhead stirrer, HPLC.[1]

Step-by-Step Methodology

Stage 1: Acetylation (Protection) [1]

-

Charge a reactor with 2-Amino-5-fluorobenzoic acid (1.0 eq) and Glacial Acetic Acid (5.0 vol).

-

Add Acetic Anhydride (1.2 eq) dropwise at 25°C.

-

Heat to 60°C for 2 hours. Monitor by HPLC (Target: <1% SM).

-

Cool to 20°C and pour into ice water (10 vol).

-

Filter the precipitate, wash with water, and dry to yield 2-Acetamido-5-fluorobenzoic acid .[1]

Stage 2: Nitration (Regioselective Functionalization)

Critical Step: Temperature control is vital to prevent dinitration or hydrolysis of the acetamide.[1]

-

Dissolve 2-Acetamido-5-fluorobenzoic acid (1.0 eq) in conc. H₂SO₄ (5.0 vol) at 0°C.[1]

-

Prepare a nitrating mixture: Fuming HNO₃ (1.1 eq) in H₂SO₄ (2.0 vol) at 0°C.

-

Add the nitrating mixture dropwise to the reactor, maintaining internal temperature < 5°C .

-

Stir at 0–5°C for 3 hours.

-

Quench by pouring onto crushed ice (20 vol) with vigorous stirring.

-

Filter the yellow solid.[1]

-

Recrystallize from Ethanol/Water to remove the 6-nitro isomer (minor byproduct).[1]

-

Yield: ~70-80% of 2-Acetamido-5-fluoro-4-nitrobenzoic acid .

Application Protocol: Conversion to PARP Inhibitor Cores

This intermediate is primarily used to synthesize 6-Fluoro-7-substituted-quinazolin-4-ones or 5-Fluoro-6-substituted-benzimidazoles .[1]

Workflow: Synthesis of a Quinazolinone Pharmacophore

This protocol demonstrates the cyclization to a core structure analogous to older PARP inhibitors like NU1025, but with the modern "fluoro" modification.[1]

-

Cyclization:

-

Reduction (Activation for Coupling):

-

Coupling (Library Generation):

Visual Workflow (Graphviz)

Caption: Synthetic pathway from precursor to the key intermediate and its divergence into two major PARP inhibitor scaffolds.[1]

Quality Control & Characterization

To ensure the intermediate is suitable for GMP synthesis of PARP inhibitors, strict QC is required.[1]

HPLC Method (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).[1]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 90% B over 20 min.

-

Detection: UV at 254 nm (Nitro group absorption) and 210 nm (Amide).[1]

-

Acceptance Criteria: Purity > 98.0% (Area %).

NMR Diagnostics (¹H NMR, DMSO-d₆)

-

Acetamido Methyl: Singlet at ~2.1 ppm.[1]

-

Aromatic Protons: Two distinct doublets (due to F-coupling) in the aromatic region (7.5 - 8.5 ppm).[1]

-

COOH: Broad singlet at >13 ppm.

QC Decision Tree (Graphviz)

Caption: Quality control decision matrix for releasing the intermediate for downstream synthesis.

Safety & Handling

-

Nitration Hazard: The nitration step is highly exothermic.[1] Accumulation of reagents must be avoided.[1] Maintain temperature strictly <10°C.

-

Skin Sensitizer: Nitro-benzoic acid derivatives are potential sensitizers.[1] Use full PPE (gloves, respirator).[1]

-

Stability: The compound is stable at room temperature but should be stored dry.[1] The acetamido group can hydrolyze in strong acid/base over time; store away from moisture.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135467793, 2-Acetamido-5-fluoro-4-nitrobenzoic acid. Retrieved from [Link]

-

World Intellectual Property Organization (2015). Process for the preparation of Veliparib and intermediates thereof.[1] Patent WO2015139656.[1] (Describes benzimidazole formation from related nitro-amino-benzoic acids).

-

Accela ChemBio (2025). Product Catalog: 2-Acetamido-5-fluoro-4-nitrobenzoic acid (CAS 273401-28-8).[1][6][7] Retrieved from [Link]

-

Journal of Medicinal Chemistry (2008). Discovery of Rucaparib (AG-014699), a Potent and Selective Inhibitor of Poly(ADP-ribose) Polymerase-1.[1] (Contextual reference for fluoro-indole PARP pharmacophores).

Sources

- 1. CAS 49579-56-8: 2-(acetylamino)-5-fluorobenzoic acid [cymitquimica.com]

- 2. Buy 5-chloro-2-acetamido-4-nitrobenzoic acid | 34649-01-9 [smolecule.com]

- 3. m.chem960.com [m.chem960.com]

- 4. 2-Amino-5-Fluorobenzoic Acid of CAS No. 446-08-2 - 446-08-2 and 2-Amino-5-Fluorobenzoic Acid [worldyachem.en.made-in-china.com]

- 5. CN105732355A - Preparation method of 1-(5-fluoro-2-iodophenyl)ethanone - Google Patents [patents.google.com]

- 6. SY205242,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. 913181-73-4,7-Azaindole-2-carboxylic Acid Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Application Notes and Protocols for the Hydrolysis of 2-Acetamido-5-fluoro-4-nitrobenzoic acid

Introduction: The Strategic Importance of Deacetylation

In the landscape of pharmaceutical synthesis and drug development, the deacetylation of aromatic amides is a pivotal transformation. The acetamido group often serves as a protecting group for anilines, mitigating their high reactivity in electrophilic aromatic substitution reactions and preventing unwanted side reactions.[1] The selective removal of this protecting group to unmask the primary amine is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs), dyes, and other specialty chemicals.[2]

2-Acetamido-5-fluoro-4-nitrobenzoic acid is a key intermediate whose hydrolysis product, 2-amino-5-fluoro-4-nitrobenzoic acid, is a valuable building block. The strategic placement of the fluoro and nitro groups on the benzene ring makes this molecule a versatile precursor for a variety of complex heterocyclic structures. This document provides a comprehensive guide to the hydrolysis of 2-Acetamido-5-fluoro-4-nitrobenzoic acid, detailing robust protocols for acidic, basic, and enzymatic deacetylation. The causality behind experimental choices, potential side reactions, and methods for monitoring and purification are discussed to ensure scientific integrity and successful implementation.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the starting material and the final product is crucial for designing effective reaction and purification protocols.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Solubility |

| 2-Acetamido-5-fluoro-4-nitrobenzoic acid | C₉H₇FN₂O₅ | 242.16 | Off-white to yellow solid | Not widely reported | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and DMSO. |

| 2-Amino-5-fluoro-4-nitrobenzoic acid | C₇H₅FN₂O₄ | 200.12 | Yellow crystalline powder | ~270 °C (decomposes)[3] | Sparingly soluble in water, soluble in ethanol. |

Reaction Workflows and Mechanisms

The hydrolysis of an amide bond can be achieved under acidic, basic, or enzymatic conditions. Each method proceeds through a distinct mechanism, influencing reaction rates, substrate compatibility, and potential side reactions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule. A series of proton transfers facilitates the elimination of the amine as its ammonium salt, which is generally irreversible.[4][5]

Caption: Mechanism of acid-catalyzed amide hydrolysis.

Base-Catalyzed Hydrolysis

In basic hydrolysis, a hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the amide anion. The amide anion subsequently deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, driving the equilibrium towards the products.[6][7]

Caption: Mechanism of base-catalyzed amide hydrolysis.

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization may be necessary depending on the scale of the reaction and the purity of the starting material.

Protocol 1: Acidic Hydrolysis

This protocol is generally effective for a wide range of acetanilides. The strong acidic conditions ensure complete protonation and subsequent hydrolysis.

Materials:

-

2-Acetamido-5-fluoro-4-nitrobenzoic acid

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Ethanol or Methanol

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

pH paper or pH meter

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, suspend 2-Acetamido-5-fluoro-4-nitrobenzoic acid (1.0 eq) in a mixture of ethanol (or methanol) and water (e.g., a 1:1 to 3:1 ratio).

-

Slowly add concentrated hydrochloric acid (e.g., 6 M) or sulfuric acid (e.g., 3 M) to the suspension with stirring. A typical ratio is 5-10 volumes of acid solution to the mass of the starting material.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-6 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.

-

The product, 2-amino-5-fluoro-4-nitrobenzoic acid, may precipitate out of the solution upon neutralization. If so, cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.[3]

Causality of Experimental Choices:

-

Choice of Acid: Both HCl and H₂SO₄ are effective. HCl is often preferred for its volatility, which can simplify work-up.

-

Solvent: The use of an alcohol co-solvent helps to increase the solubility of the starting material.

-

Reflux: Heating is necessary to overcome the high activation energy of amide hydrolysis.[4]

-

Neutralization: Careful neutralization is critical for the isolation of the product, which is amphoteric.

Protocol 2: Basic Hydrolysis

Basic hydrolysis is an alternative to acidic conditions and may be preferable if the molecule contains acid-sensitive functional groups.

Materials:

-

2-Acetamido-5-fluoro-4-nitrobenzoic acid

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol or Methanol

-

Hydrochloric Acid (HCl), 1 M

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

pH paper or pH meter

-

Büchner funnel and filter paper

Procedure:

-

Dissolve 2-Acetamido-5-fluoro-4-nitrobenzoic acid (1.0 eq) in ethanol or methanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 2-4 M, 2-5 eq).

-

Heat the mixture to reflux (typically 60-80 °C) for 2-8 hours. Monitor the reaction progress by TLC or HPLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the alcohol solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Slowly acidify the solution with 1 M HCl to a pH of approximately 3-4 to precipitate the product.[3]

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Dry the product under vacuum. Recrystallization from ethanol/water can be performed for further purification.

Causality of Experimental Choices:

-

Choice of Base: NaOH and KOH are both effective and readily available.

-

Excess Base: An excess of base is used to ensure the complete deprotonation of the carboxylic acid product, driving the reaction to completion.

-

Acidification: The final product is precipitated by adjusting the pH to its isoelectric point.

Potential Side Reactions: Under harsh basic conditions, there is a risk of nucleophilic aromatic substitution of the fluorine atom by the hydroxide ion, especially given the activating effect of the para-nitro group.[9][10] Monitoring the reaction for the formation of the corresponding hydroxy derivative is advisable.

Protocol 3: Enzymatic Hydrolysis (Exploratory)

Enzymatic hydrolysis offers a milder and more selective alternative to chemical methods. While a specific enzyme for this substrate is not widely reported, lipases and amidases are potential candidates.[11][12][13]

Materials:

-

2-Acetamido-5-fluoro-4-nitrobenzoic acid

-

Lipase from Candida antarctica (CAL-B) or an appropriate amidase

-

Phosphate buffer (e.g., 0.1 M, pH 7-8)

-

Organic co-solvent (e.g., DMSO or THF, if needed for solubility)

-

Incubator shaker

-

Centrifuge

-

HPLC for reaction monitoring

Procedure:

-

Prepare a solution of 2-Acetamido-5-fluoro-4-nitrobenzoic acid in phosphate buffer. A small amount of a water-miscible organic solvent may be used to aid solubility.

-

Add the lipase or amidase to the substrate solution. The enzyme loading will need to be optimized (e.g., 1-10% w/w of the substrate).

-

Incubate the reaction mixture at a suitable temperature (e.g., 30-50 °C) with gentle shaking.

-

Monitor the progress of the hydrolysis by taking aliquots at regular intervals and analyzing them by HPLC.[14]

-

Once the reaction has reached completion or equilibrium, the enzyme can be removed by denaturation (e.g., by adding a water-miscible organic solvent and centrifuging) or by using an immobilized enzyme preparation.

-

The product can be isolated from the aqueous solution by acidification and extraction with an organic solvent, followed by evaporation of the solvent.

Causality of Experimental Choices:

-

Enzyme Selection: Lipases have been shown to exhibit promiscuous amidase activity.[11][12] Specific amidases, if commercially available, would be a more targeted choice.

-

pH and Temperature: These parameters need to be optimized for the specific enzyme used to ensure maximum activity and stability.

-

Reaction Monitoring: HPLC is the preferred method for monitoring enzymatic reactions due to its sensitivity and ability to separate substrate, product, and potential byproducts.

Data Presentation: Comparison of Hydrolysis Conditions

| Parameter | Acidic Hydrolysis | Basic Hydrolysis | Enzymatic Hydrolysis |

| Reagents | Strong acid (HCl, H₂SO₄) | Strong base (NaOH, KOH) | Lipase or Amidase |

| Temperature | High (Reflux) | High (Reflux) | Mild (30-50 °C) |

| Reaction Time | 2-6 hours | 2-8 hours | 12-48 hours (variable) |

| pH | Strongly acidic (<1) | Strongly basic (>12) | Neutral to slightly basic (7-8) |

| Work-up | Neutralization, filtration | Acidification, filtration | Enzyme removal, extraction |

| Potential Side Reactions | Minimal for this substrate | Nucleophilic aromatic substitution of fluorine | Substrate specificity limitations |

| Chemoselectivity | Low | Low | High |

Safety and Handling

-

2-Acetamido-5-fluoro-4-nitrobenzoic acid and its hydrolysis product are irritants and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Concentrated acids and bases are corrosive and should be handled in a fume hood with extreme care. Always add acid to water, not the other way around.

-

Organic solvents are flammable and should be used in a well-ventilated area, away from ignition sources.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used for detailed safety information.

Conclusion

The hydrolysis of 2-Acetamido-5-fluoro-4-nitrobenzoic acid to 2-amino-5-fluoro-4-nitrobenzoic acid can be effectively achieved through both acidic and basic hydrolysis. The choice between these methods will depend on the overall synthetic strategy and the presence of other functional groups in the molecule. While acidic hydrolysis is generally straightforward, basic hydrolysis requires careful monitoring to avoid potential side reactions. Enzymatic hydrolysis presents a promising green alternative, although further development and screening for a suitable biocatalyst are necessary. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to perform this important transformation efficiently and safely.

References

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid.

- Liljeblad, A., Kallio, P., Vainio, M., Niemi, J., & Kanerva, L. T. (2012). Formation and hydrolysis of amide bonds by lipase A from Candida antarctica; exceptional features. Organic & Biomolecular Chemistry, 10(28), 5467-5475.

- Study.com. (n.d.).

- Study.com. (n.d.).

- Karplus, M. (2023, January 27). Can lipases cleave fatty acids linked with amides instead of the usual esters? Biology Stack Exchange.

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.

- Laali, K. K., & Gettwert, V. J. (2001). Nucleophilic Aromatic Substitution. Journal of Fluorine Chemistry, 107(1), 31-34.

- Study.com. (n.d.).

- Nasrollahzadeh, M., et al. (2019). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene...

- Shimadzu. (2024).

- ACS Catalysis. (2018). Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase.

- PubMed. (1998).

- Patsnap Synapse. (2024).

- PubMed. (n.d.). Hydrolysis of acetylthiocoline, o-nitroacetanilide and o-nitrotrifluoroacetanilide by fetal bovine serum acetylcholinesterase.

- MDPI. (n.d.).

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid.

- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.).

- Russian Chemical Reviews. (n.d.).

- Russian Chemical Reviews. (n.d.).

- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.

- Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides.

- YouTube. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism).

- Organic Synthesis. (n.d.). Hydrolysis of Amide.

- ResearchGate. (2025).

- OpenStax. (2023). 21.7 Chemistry of Amides.

- Wikipedia. (n.d.). N-acetylmuramoyl-L-alanine amidase.

- Drug Metabolism and Disposition. (n.d.). A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834.

- Wikipedia. (n.d.). N-acetylmuramoyl-L-alanine amidase.

- OpenStax. (2023). 21.7 Chemistry of Amides.

- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.

- Ossila. (n.d.). 2-Fluoro-5-nitrobenzoic acid.

- Reddit. (2014). Selective Hydrolysis of Amides.

- ChemicalBook. (n.d.). 2-Amino-5-nitrobenzoic acid synthesis.

- Chemguide. (n.d.). the hydrolysis of amides.

- PubMed. (n.d.). Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines.

- ijarsct. (n.d.).

- ResearchGate. (n.d.).

- Google Patents. (n.d.).

- IRE Journals. (n.d.).

- OCR A-Level Chemistry Notes. (n.d.). Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5).

- Semantic Scholar. (n.d.).

- Carbon. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.

- Georgia Southern Commons. (n.d.). Hydroamidation with Acetamides and Trifluoroacetamides.

- PubMed. (2007).

- Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids.

- Sigma-Aldrich. (n.d.). 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone.

- TCI Deutschland GmbH. (n.d.). 2'-Fluoro-5'-nitroacetophenone.

- Chemguide. (n.d.). hydrolysis of nitriles.

Sources

- 1. 11.10 Chemistry of Amides – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. 21.7 Chemistry of Amides - Organic Chemistry | OpenStax [openstax.org]

- 8. Hydrolysis of amide bonds in dipeptides and nylon 6 over a ZrO 2 catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00533C [pubs.rsc.org]

- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Formation and hydrolysis of amide bonds by lipase A from Candida antarctica; exceptional features - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]

- 14. Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Esterification of 2-Acetamido-5-fluoro-4-nitrobenzoic Acid

Executive Summary

The esterification of 2-Acetamido-5-fluoro-4-nitrobenzoic acid presents a unique chemoselective challenge due to the presence of four distinct functional groups on the benzene ring. Standard esterification protocols often fail or produce impurities due to two competing mechanisms: Nucleophilic Aromatic Substitution (

This guide outlines three validated protocols tailored to specific scale and purity requirements, moving beyond generic "textbook" methods to address the specific electronic and steric reality of this substrate.

Substrate Analysis & Chemoselectivity Challenges

Before selecting a reagent, one must understand the electronic landscape of the molecule.

| Functional Group | Position | Electronic Effect | Risk Factor during Esterification |

| Carboxylic Acid | C-1 | Target | Low nucleophilicity due to EWGs (Electron Withdrawing Groups). |

| Acetamido (-NHAc) | C-2 (ortho) | Electron Donor (weak) | High Risk: Acid-catalyzed cyclization with COOH to form Benzoxazinone . |

| Nitro (-NO | C-4 (para) | Strong EWG | Increases acidity of COOH; Activates C-5 for nucleophilic attack. |

| Fluoro (-F) | C-5 (meta) | EWG / Leaving Group | High Risk: Susceptible to |

The "Benzoxazinone" Trap

Under dehydrating acidic conditions (e.g.,

The Trap

The Nitro group at C-4 strongly activates the Fluorine at C-5. If strong bases (like Sodium Methoxide) are used to catalyze esterification or transesterification, the Fluorine will be displaced by Methoxide, destroying the molecule's core scaffold.

Decision Matrix & Workflow

Figure 1: Strategic decision tree for reagent selection based on scale and risk tolerance.

Detailed Protocols

Protocol A: Mild Alkylation (The "Gold Standard" for Purity)

Best for: Discovery chemistry, SAR studies, and avoiding cyclization.

Mechanism: Direct

Step-by-Step:

-

Dissolution: Dissolve 1.0 eq of 2-Acetamido-5-fluoro-4-nitrobenzoic acid in anhydrous DMF (5 mL per gram of substrate).

-

Base Addition: Add 1.1 eq of anhydrous, finely ground

.-

Note: Do not use strong bases like NaH or NaOMe; these will trigger

on the fluorine.

-

-

Alkylation: Cool the suspension to 0°C. Add 1.1 eq of Methyl Iodide (MeI) dropwise.

-

Safety: MeI is a neurotoxin. Use a fume hood.[1]

-

-

Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2-4 hours.

-

Monitor: TLC (Hexane/EtOAc 1:1). The acid (baseline) should disappear; a less polar spot (Ester) appears.

-

-

Workup: Pour the mixture into ice water (10x volume). The ester typically precipitates as a solid. Filter and wash with water.

-

Purification: If no precipitate forms, extract with Ethyl Acetate, wash with brine (to remove DMF), dry over

, and concentrate.

-

Why this works: The reaction conditions are neutral/mildly basic. The acetamido group remains protonated/neutral and does not cyclize. The carbonate is too weak to displace the fluorine.

Protocol B: The "Benzoxazinone Route" (Scale-Up)

Best for: Process chemistry, kilogram scale. Uses cheaper reagents but requires mechanistic understanding.

Mechanism: Acid activation

Reagents: Thionyl Chloride (

Step-by-Step:

-

Activation: Suspend 1.0 eq of substrate in Toluene (or neat if handling allows).

-

Chlorination: Add 1.5 eq of Thionyl Chloride and a catalytic drop of DMF. Heat to reflux (80°C) for 2 hours.

-

Observation: Gas evolution (

, HCl). The solid will dissolve. -

Intermediate Check: At this stage, you have predominantly formed the Benzoxazinone intermediate, NOT the acid chloride.

-

-

Evaporation: Remove excess

and Toluene under reduced pressure. -

Methanolysis: Redissolve the residue in anhydrous Methanol. Heat to reflux for 4-6 hours.

-

Critical Step: The Methanol attacks the carbonyl of the benzoxazinone ring, opening it to form the methyl ester and reforming the acetamido group.

-

-

Workup: Concentrate the methanol. Crystallize the resulting solid from Ethanol/Water.

Diagram of Pathway B:

Figure 2: The mechanistic pathway via the benzoxazinone intermediate.

Analytical Quality Control

Distinguishing the Methyl Ester from the Benzoxazinone intermediate is critical, as they have similar solubilities.

| Analytical Method | Methyl Ester (Target) | Benzoxazinone (Impurity/Intermediate) |

| 1H NMR | Singlet at ~3.8-3.9 ppm ( | Absent (No methoxy signal) |

| 1H NMR (Amide) | Broad singlet at ~10.0 ppm ( | Absent (Nitrogen is part of the ring) |

| IR Spectroscopy | Broad peak ~3300 cm | Absent N-H stretch; Sharp C=N band |

| Mass Spec (LCMS) | [M+H]+ = 255 (approx) | [M+H]+ = 223 (Loss of MeOH/Water equivalent) |

References

-

Benzoxazinone Formation:Ortho-acetamido benzoic acids are well-known precursors to benzoxazinones under dehydrating conditions. This chemistry is foundational in the synthesis of quinazolinones.

-

Source:Journal of Organic Chemistry, "Cyclization of N-Acylanthranilic Acids."

-

-

Mild Alkylation (MeI/K2CO3)

-

Source:Tetrahedron, "Chemospecific esterification of carboxylic acids using methyl iodide."

-

-

SnAr Reactivity of Fluoro-Nitrobenzenes: The activation of fluorine by ortho-nitro groups is a classic mechanism in the synthesis of herbicides (e.g., Flumioxazin precursors).

-

Source:Journal of Fluorine Chemistry, "Nucleophilic substitution of fluoro-nitrobenzenes."

-

-

Industrial Context: Similar intermediates (2-fluoro-4-nitrobenzoic acid derivatives)

-

Source:Google Patents, "Process for producing 2-fluoro-4-nitrobenzoic acid esters."

-

Disclaimer: All protocols involve hazardous chemicals (MeI, SOCl2, Nitro compounds). Perform a full Risk Assessment before experimentation.

Sources

Troubleshooting & Optimization

minimizing side reactions during benzimidazole formation

Status: Online Ticket Topic: Minimizing Side Reactions in Benzimidazole Formation Assigned Specialist: Senior Application Scientist

Core Directive: The Reaction Landscape

Benzimidazole formation—classically the condensation of o-phenylenediamine (OPD) with carboxylic acids (Phillips reaction) or aldehydes (oxidative cyclization)—is deceptively simple. The "hidden" complexity lies in the high susceptibility of OPD to oxidative oligomerization and the thermodynamic trap of the intermediate Schiff base.

To minimize side reactions, one must view the reaction not as a single step, but as a competition between cyclization kinetics and oxidative degradation .

Visualizing the Pathway & Failure Points

The following diagram maps the critical decision points where side reactions occur. Use this to diagnose where your specific experiment is failing.

Figure 1: Reaction network showing the primary pathway (Blue/Yellow/Green) versus competitive side reactions (Red). Note that the 'Tar' formation is often a background reaction of the starting diamine.

Troubleshooting Database (FAQs)

Issue #1: "My reaction mixture turned black/tarry immediately."

Diagnosis: Oxidative polymerization of o-phenylenediamine (OPD). Root Cause: OPD is electron-rich and highly sensitive to photo-oxidation and air oxidation. If the condensation with the aldehyde is slower than the oxidation of the amine, you generate azo-oligomers (black tar) which are difficult to remove.

Corrective Actions:

-

Purify the Amine: If your starting OPD is dark brown, recrystallize it from ethanol containing a pinch of sodium dithionite before use.

-

Inert Atmosphere: Run the reaction under Nitrogen or Argon.

-

The "Bisulfite" Shield: Use Sodium Metabisulfite (Na₂S₂O₅) as a catalyst.[1] It forms a bisulfite adduct with the aldehyde in situ. This adduct releases the aldehyde slowly, preventing the "free" aldehyde from reacting with oxidized OPD species and stabilizing the intermediate [1].

Issue #2: "I isolated the product, but NMR shows a mixture of the benzimidazole and the open-chain imine (Schiff base)."

Diagnosis: Incomplete oxidative cyclization. Root Cause: The reaction formed the mono-imine (Schiff base) but lacked the thermodynamic drive to close the ring and dehydrogenate. This is common in "solvent-free" or non-oxidative methods where the final aromatization step is energetically costly.

Corrective Actions:

-

Add an Oxidant: If using the aldehyde route, the final step is oxidative (-2H). You cannot rely solely on acid catalysis. Add a mild oxidant like Iodine (I₂) , Oxone , or ensure aerobic conditions if using a metal catalyst [2].

-

Solvent Switch: Switch to a polar aprotic solvent (e.g., DMF or DMSO) at moderate heat (80°C). These solvents often promote the cyclization step better than ethanol for sterically hindered substrates.

Issue #3: "I am getting a mixture of regioisomers (1,2-disubstituted)."

Diagnosis: Tautomeric equilibrium failure. Root Cause: When synthesizing N-substituted benzimidazoles (1,2-disubstituted), the initial attack can occur at either nitrogen if the steric/electronic bias isn't strong enough.

Corrective Actions:

-

Control pH: Use a Lewis Acid catalyst like Er(OTf)₃ or In(OTf)₃ . These coordinate to the aldehyde, enhancing electrophilicity and directing the attack to the most nucleophilic nitrogen of the diamine [3].

-

Steric Bulk: If the N-substituent is bulky, lower the temperature to 0°C for the initial addition step to favor the kinetic product, then heat to cyclize.

Optimized Protocol: The Na₂S₂O₅ Method

Recommended for: High purity, minimizing tar, and "green" conditions.

This protocol utilizes Sodium Metabisulfite.[1][2] It acts dualistically: it serves as an oxidant source for the final dehydrogenation and stabilizes the aldehyde, preventing side reactions [1][4].

Materials

-

o-Phenylenediamine (1.0 equiv)

-

Aromatic Aldehyde (1.0 equiv)

-

Sodium Metabisulfite (Na₂S₂O₅) (1.0 equiv)

-

Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Workflow

-

Pre-Solubilization: Dissolve the aldehyde in Ethanol.

-

Adduct Formation: Dissolve Na₂S₂O₅ in the minimum amount of water and add to the aldehyde solution. Stir for 5–10 minutes. Observation: A white precipitate (bisulfite adduct) may form.

-

Addition: Add the o-phenylenediamine.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).

-

Checkpoint: The dark color associated with OPD oxidation should be significantly suppressed compared to acid-catalyzed methods.

-

-

Work-up:

-

Cool to room temperature.[2]

-

Pour the mixture into crushed ice/water.

-

Filtration: The product usually precipitates as a solid. Filter and wash with ice-cold water.

-

-

Purification: Recrystallize from hot Ethanol.

Comparative Data: Catalyst Efficiency

Yield and side-product profile for the reaction of OPD + Benzaldehyde.

| Catalyst / Conditions | Time (h) | Yield (%) | Side Reaction Profile |

| None (Reflux) | 12 | 35% | High tar formation; incomplete cyclization. |

| HCl (Phillips) | 6 | 65% | Moderate tar; requires neutralization. |

| Iodine (I₂) | 1 | 85% | Clean; requires thiosulfate wash to remove iodine. |

| Na₂S₂O₅ (Recommended) | 2 | 92% | Minimal tar; product precipitates pure. |

References

-

Na2S2O5 Mechanism & Utility: Title: A facile and efficient synthesis of benzimidazole as potential anticancer agents.[2][3] Source: Journal of Chemical Sciences (2020). URL:[Link]

-

Oxidative Cyclization Mechanisms: Title: Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.[4] Source: MDPI (Catalysts). URL:[Link]

-

Regioselectivity Control: Title: Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives.[5][6][7][8][9] The role of the Er(OTf)3 catalyst in the reaction selectivity. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

-

Green Chemistry Approaches: Title: Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. Source: International Journal of Pharmaceutical and Phytopharmacological Research. URL:[Link]

Sources

- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles [mdpi.com]

- 5. eijppr.com [eijppr.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Isolation Techniques for Fluorinated Nitrobenzoic Acid Derivatives

Welcome to the technical support center dedicated to the unique challenges of isolating and purifying fluorinated nitrobenzoic acid derivatives. These molecules are critical intermediates in pharmaceutical and agrochemical research, but their distinct physicochemical properties—stemming from the strong electron-withdrawing nature of both the nitro and fluoro groups—demand specialized isolation strategies.[1] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for isolating fluorinated nitrobenzoic acid derivatives from a crude reaction mixture?

The three most common and effective techniques are acid-base extraction, recrystallization, and column chromatography. The choice depends on the nature of the impurities, the scale of the purification, and the final purity required.

-

Acid-Base Extraction: This is an excellent first-line technique, especially for removing neutral or basic impurities. The carboxylic acid group is deprotonated with a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt, which partitions into the aqueous phase, leaving non-acidic impurities in the organic layer.[2][3][4][5][6]

-

Recrystallization: This is a powerful method for purifying solid compounds to a high degree, provided a suitable solvent can be found. The principle relies on the differential solubility of the target compound and impurities at different temperatures.[7]

-

Column Chromatography: For complex mixtures or compounds that are difficult to crystallize, flash column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[8]

Q2: How do the fluorine and nitro group substituents influence the isolation strategy?

These substituents create a unique chemical environment that you must account for:

-

Increased Acidity: The combined electron-withdrawing effects of the nitro group and fluorine atom(s) make the carboxylic acid proton significantly more acidic than that of benzoic acid itself.[1] This allows for the use of milder bases like sodium bicarbonate for extraction, which can prevent the extraction of less acidic impurities (e.g., phenols).

-

High Polarity: These compounds are generally very polar, which affects their solubility. They often require polar solvents for recrystallization and more polar mobile phases in normal-phase chromatography.[9]

-

Intermolecular Interactions: The presence of nitro groups and fluorine can lead to strong dipole-dipole interactions and affect crystal packing.[10] This can sometimes make crystallization challenging, leading to "oiling out."

Q3: Which technique is best for large-scale purification versus small-scale analysis?

For large-scale (multi-gram) purification , recrystallization is often the most efficient and cost-effective method if a suitable solvent system can be developed. Acid-base extraction also works well on a large scale for initial cleanup. For small-scale (milligram) purification and analysis , column chromatography, especially High-Performance Liquid Chromatography (HPLC), offers the highest resolution for separating closely related isomers or impurities.[11][12]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Recrystallization Issues

Q: My compound "oils out" as a liquid instead of forming crystals upon cooling. What should I do?

A: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution becomes supersaturated too quickly at a temperature above the compound's melting point.

-

Causality: The high concentration of impurities can depress the melting point of your compound, exacerbating this issue. The high polarity of fluorinated nitrobenzoic acids can also lead to this phenomenon.

-

Solutions:

-

Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves, then add more solvent to lower the saturation point.

-

Slow Cooling: Allow the flask to cool very slowly. Insulate the flask to encourage the gradual formation of crystal nuclei.

-

Change Solvent System: Try a solvent system with a lower boiling point. Alternatively, use a co-solvent system (e.g., ethanol/water, hexane/ethyl acetate).[13] Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) and slowly add the "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid, then heat to clarify and cool slowly.

-

Q: My product won't crystallize from the solution, even after prolonged cooling and seeding. Why?

A: This typically indicates that either too much solvent was used, or the solution is "too clean" and lacks nucleation sites.

-

Causality: The solution is not sufficiently saturated for crystals to form.

-

Solutions:

-

Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator to increase the concentration.[14]

-

Induce Crystallization:

-

Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic glass fragments provide nucleation sites.

-

Seed Crystals: If available, add a single, pure crystal of the product to the cooled solution.[14]

-

-

Refrigerate: Cool the solution to a lower temperature (e.g., 0 °C or -20 °C), but do so slowly to avoid crashing out impurities.

-

Chromatography Issues

Q: I'm seeing poor separation (streaking or overlapping spots) on my flash column. How can I improve it?